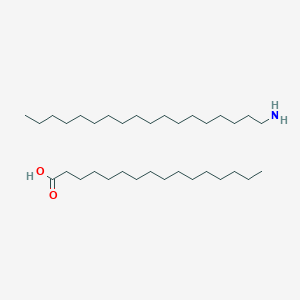
Palmitic acid, octadecylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmitic acid, octadecylamine salt is a chemical compound formed by the reaction of palmitic acid and octadecylamine. Palmitic acid is a saturated fatty acid commonly found in animals and plants, while octadecylamine is a long-chain primary amine. The resulting salt, with the chemical formula C34H71NO2, is used in various scientific and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palmitic acid, octadecylamine salt typically involves the neutralization reaction between palmitic acid and octadecylamine. The reaction is carried out by mixing equimolar amounts of palmitic acid and octadecylamine in an appropriate solvent, such as ethanol or methanol. The mixture is then heated to facilitate the reaction, resulting in the formation of the salt .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Palmitic acid, octadecylamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The salt can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Palmitic acid, octadecylamine salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its effects on cellular processes and its potential role in drug delivery systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in formulations for controlled drug release.
Mechanism of Action
The mechanism of action of palmitic acid, octadecylamine salt involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Stearic acid, octadecylamine salt
- Oleic acid, octadecylamine salt
- Lauric acid, octadecylamine salt
Comparison
Palmitic acid, octadecylamine salt is unique due to its specific fatty acid and amine components. Compared to stearic acid, octadecylamine salt, which has a longer fatty acid chain, this compound has different solubility and melting point characteristics. Oleic acid, octadecylamine salt, which contains an unsaturated fatty acid, exhibits different reactivity and physical properties. Lauric acid, octadecylamine salt, with a shorter fatty acid chain, has distinct surfactant properties .
Properties
CAS No. |
87141-14-8 |
|---|---|
Molecular Formula |
C34H71NO2 |
Molecular Weight |
525.9 g/mol |
IUPAC Name |
hexadecanoic acid;octadecan-1-amine |
InChI |
InChI=1S/C18H39N.C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-19H2,1H3;2-15H2,1H3,(H,17,18) |
InChI Key |
SNEGPOUOUAEJPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















